molecular formula C14H16ClNO B13376068 N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide

N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide

Cat. No.: B13376068
M. Wt: 249.73 g/mol
InChI Key: HHTNUCMCLUYXAJ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide is an organic compound that belongs to the class of carboxamides

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)cyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C14H16ClNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-3,5,8-9,11H,4,6-7H2,1H3,(H,16,17)

InChI Key

HHTNUCMCLUYXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide typically involves the reaction of 3-chloro-2-methylphenylamine with cyclohexene-1-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-2-methylphenyl)-2-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]hydrazine carbothioamide

Uniqueness

N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide is unique due to its specific structural features, such as the presence of both a chloro-substituted phenyl ring and a cyclohexene ring.

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